molecular formula C16H7N3O6 B045914 2,3,5-Trinitrofluoranthene CAS No. 116331-54-5

2,3,5-Trinitrofluoranthene

Cat. No. B045914
M. Wt: 337.24 g/mol
InChI Key: WXOXPNFYQQAKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trinitrofluoranthene (TNFA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied for its potential applications in scientific research. TNFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 276-278°C. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2,3,5-Trinitrofluoranthene is not fully understood. However, it is believed that the compound exerts its effects by interacting with cellular components such as DNA, RNA, and proteins. 2,3,5-Trinitrofluoranthene has been found to bind to DNA and RNA, causing changes in their conformation. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 2,3,5-Trinitrofluoranthene has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

2,3,5-Trinitrofluoranthene has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3,5-Trinitrofluoranthene has also been found to modulate the activity of various signaling pathways involved in cell growth and survival. Additionally, 2,3,5-Trinitrofluoranthene has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2,3,5-Trinitrofluoranthene has several advantages for lab experiments. The compound has a high melting point, making it easy to handle and store. 2,3,5-Trinitrofluoranthene is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2,3,5-Trinitrofluoranthene has some limitations for lab experiments. The compound is highly toxic and can pose a risk to researchers if not handled properly. Additionally, 2,3,5-Trinitrofluoranthene is expensive to synthesize, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for 2,3,5-Trinitrofluoranthene research. One potential direction is the development of 2,3,5-Trinitrofluoranthene-based cancer therapies. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2,3,5-Trinitrofluoranthene-based fluorescent probes for the detection of DNA and RNA in biological samples. 2,3,5-Trinitrofluoranthene has been found to be an effective fluorescent probe for the detection of DNA and RNA, making it a potential candidate for diagnostic applications. Additionally, 2,3,5-Trinitrofluoranthene could be used in the development of organic electronics, including OLEDs and OFETs.

Synthesis Methods

2,3,5-Trinitrofluoranthene can be synthesized using various methods, including the nitration of fluoranthene and the nitration of 2,3,5-trifluorobenzotrifluoride. The nitration of fluoranthene involves the reaction of fluoranthene with a mixture of nitric acid and sulfuric acid. The resulting product is then purified using recrystallization. The nitration of 2,3,5-trifluorobenzotrifluoride involves the reaction of the compound with a mixture of nitric acid and acetic anhydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

2,3,5-Trinitrofluoranthene has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it useful for various research applications. 2,3,5-Trinitrofluoranthene has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been used as a probe for the detection of protein-protein interactions. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,5-Trinitrofluoranthene has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

CAS RN

116331-54-5

Product Name

2,3,5-Trinitrofluoranthene

Molecular Formula

C16H7N3O6

Molecular Weight

337.24 g/mol

IUPAC Name

2,3,5-trinitrofluoranthene

InChI

InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H

InChI Key

WXOXPNFYQQAKLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

116331-54-5

Origin of Product

United States

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